molecular formula C3H4F3NO2 B1277365 2,2,2-Trifluoroethyl carbamate CAS No. 461-37-0

2,2,2-Trifluoroethyl carbamate

Cat. No. B1277365
CAS RN: 461-37-0
M. Wt: 143.06 g/mol
InChI Key: PBOAGYSGWIHKHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoroethyl carbamate is a chemical compound that is part of a broader class of trifluoromethylated organic compounds. These compounds are of significant interest due to their utility in various fields such as materials science, agrochemistry, and the pharmaceutical industry. Approximately 10% of therapeutic drugs contain a partially fluorinated moiety, highlighting the importance of fluorinated compounds in drug development .

Synthesis Analysis

The synthesis of compounds related to 2,2,2-Trifluoroethyl carbamate involves several methodologies. One approach is the dehydrative amidation between carboxylic acids and amines catalyzed by 2,4-bis(trifluoromethyl)phenylboronic acid. This method is noted for its effectiveness in synthesizing α-dipeptides, which are relevant to the synthesis of carbamate derivatives . Another method involves the aza-Michael addition of nosyloxycarbamates to 2-(trifluoromethyl)acrylates, which can yield aminated products such as alpha-trifluoromethyl beta-amino esters or aziridines under varying conditions .

Molecular Structure Analysis

The molecular structure of 2,2,2-Trifluoroethyl carbamate and related compounds is influenced by the presence of the trifluoromethyl group. This group has a strong electron-withdrawing effect, which can stabilize carbanion species electronically. However, the stability of these carbanions is also dependent on factors such as the hybridization of the orbital accommodating the lone pair electrons, the electronic nature of the alpha-substituents, and the degree of covalency in the bond between carbon and metal .

Chemical Reactions Analysis

Trifluoroethyl carbamates and related compounds can undergo various chemical reactions. For instance, trifluoroethyl N-[2-(tert-butyldiphenylsilyloxy)ethyl]-N-isopropylcarbamate can be used in a sequence involving dehydrofluorination-metallation followed by addition to aldehydes to produce allylic alcohols. Subsequent reactions can lead to the synthesis of difluorinated polyols after reduction and deprotection steps . The chemistry of alpha-trifluoromethylated carbanions, which are relevant to the synthesis of carbamates, is also notable for its synthetic applications despite challenges associated with their stability .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2,2-Trifluoroethyl carbamate are not explicitly detailed in the provided papers. However, the properties of trifluoromethylated compounds, in general, are characterized by their stability and reactivity due to the electron-withdrawing nature of the trifluoromethyl group. This group can influence the acidity of adjacent protons, the stability of anions, and the overall reactivity of the compound . The synthesis methods and reactions described in the papers suggest that these compounds can be manipulated under various conditions to yield a range of products, indicating a degree of versatility in their chemical behavior .

Scientific Research Applications

Catalytic Processes and Synthesis

  • Palladium-Catalyzed Trifluoroethylation : Zhao and Hu (2012) explored the use of 2,2,2-trifluoroethyl carbamate in palladium-catalyzed trifluoroethylation of organoboronic acids and esters. This process is significant for medicinal chemistry and related fields, providing a method for the preparation of (2,2,2-trifluoroethyl)arenes, which are valuable in various applications (Zhao & Hu, 2012).

Trifluoromethyl Carbanions in Organic Synthesis

  • Alpha-trifluoromethylated Carbanion Synthons : Uneyama, Katagiri, and Amii (2008) discussed the importance of trifluoromethylated organic compounds in various fields including materials science and pharmaceuticals. They highlighted the synthetic applications of alpha-trifluoromethyl carbanions and related organometallic species, which can be derived from compounds like 2,2,2-trifluoroethyl carbamate (Uneyama, Katagiri, & Amii, 2008).

Applications in Photocatalysis

  • Photocatalytic Metal-Organic Frameworks : Yu and Cohen (2016) reported on the use of Zr(IV)-based MOFs with visible-light photocatalysts for selective 2,2,2-trifluoroethylation of styrenes. This showcases the potential of 2,2,2-trifluoroethyl carbamate in photocatalytic processes relevant to pharmaceutical and agrochemical industries (Yu & Cohen, 2016).

Chemical Shift Sensitivity in NMR Studies

  • 19F NMR Studies of Proteins : Ye et al. (2015) evaluated the chemical shift sensitivity of various trifluoromethyl probes in 19F NMR studies, which could include derivatives of 2,2,2-trifluoroethyl carbamate. This research is vital for understanding protein conformations and states, highlighting another scientific application of trifluoromethyl groups (Ye et al., 2015).

Safety And Hazards

When handling “2,2,2-Trifluoroethyl carbamate”, it is advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

“2,2,2-Trifluoroethyl carbamate” has gained popularity among researchers in various scientific disciplines. It has unique physical and chemical properties that make it suitable for various scientific experiments. The future directions of “2,2,2-Trifluoroethyl carbamate” could involve its application in this field .

properties

IUPAC Name

2,2,2-trifluoroethyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F3NO2/c4-3(5,6)1-9-2(7)8/h1H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOAGYSGWIHKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70429461
Record name 2,2,2-Trifluoroethyl carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoroethyl carbamate

CAS RN

461-37-0
Record name 2,2,2-Trifluoroethyl carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trifluoroethyl carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoroethyl carbamate
Reactant of Route 2
Reactant of Route 2
2,2,2-Trifluoroethyl carbamate
Reactant of Route 3
Reactant of Route 3
2,2,2-Trifluoroethyl carbamate
Reactant of Route 4
Reactant of Route 4
2,2,2-Trifluoroethyl carbamate
Reactant of Route 5
Reactant of Route 5
2,2,2-Trifluoroethyl carbamate
Reactant of Route 6
Reactant of Route 6
2,2,2-Trifluoroethyl carbamate

Citations

For This Compound
29
Citations
EL Luzina, AV Popov - Journal of fluorine chemistry, 2015 - Elsevier
A new method is described for producing 3,3,3-trifluoroethyl isocyanate from perfluoroisobutene (PFIB). Isocyanate was used for synthesis of carbamates and ureas. A series of …
Number of citations: 11 www.sciencedirect.com
TJ Broxton - Australian journal of chemistry, 1984 - CSIRO Publishing
The basic hydrolysis of a number of alkyl and aryl N-(4-nitrophenyl)carbamates in the presence and absence of micelles of cetyltrimethylammonium bromide (ctab) are reported. In …
Number of citations: 7 www.publish.csiro.au
D Srinivas, VD Ghule - RSC advances, 2016 - pubs.rsc.org
Five new poly-fluorine containing molecules were synthesized from economical and commercially available materials for high energy material applications by straightforward routes. All …
Number of citations: 17 pubs.rsc.org
TL Ho, M Fieser, L Fieser - Fieser and Fieser's Reagents for …, 2006 - Wiley Online Library
Number of citations: 0 onlinelibrary.wiley.com
R Kita, T Osawa, S Obika - RSC Chemical Biology, 2022 - pubs.rsc.org
The DNA-encoded library (DEL) is a powerful tool for drug discovery. As a result, to obtain diverse DELs, many DNA-compatible chemical reactions have been developed over the past …
Number of citations: 3 pubs.rsc.org
SH Kyne, JM Percy, RDC Pullin… - Organic & …, 2011 - pubs.rsc.org
Difluoroalkenylzinc reagents prepared from 1-(2′-methoxy-ethoxymethoxy)-2,2,2-trifluoroethane and 1-(N,N-diethylcarbamoyloxy)-2,2,2-trifluoroethane at ice bath temperatures …
Number of citations: 10 pubs.rsc.org
WH Pirkle, JR Hauske - The Journal of Organic Chemistry, 1977 - ACS Publications
A general approach for the asymmetric synthesis of type 1 fluoroalkylated amines is described and an assignment of absolute configuration is made for 2, 2, 2-trifluoro-l-…
Number of citations: 111 pubs.acs.org
K Tanaka, Y Ishiguro, K Mitsuhashi - Bulletin of the Chemical Society of …, 1993 - journal.csj.jp
The reactions of N-benzoyl- and N-acetyl-1-chloro-2,2,2-trifluoroethylamines with various carbon-nucleophiles gave the corresponding 1-substituted N-acyl-2,2,2-trifluoroethylamines in …
Number of citations: 13 www.journal.csj.jp
J Lee, M Tsukazaki, V Snieckus - Tetrahedron letters, 1993 - Elsevier
LiTMP or LDA-mediated in situ generation of α-lithio difluorovinyl carbamate1b allows the preparation of silylated derivatives4a and2b which undergo organolithium addition-elimination …
Number of citations: 59 www.sciencedirect.com
T Akamatsu, M Shele, A Matsune, Y Kashiki, F Liang… - ACS …, 2023 - ACS Publications
N-substituted trichloroacetamides (NTCAs), which serve as blocked isocyanates, were synthesized in ∼97% yields by in situ photo-on-demand trichloroacetylation of amines with …
Number of citations: 2 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.